Sublingual Human Pharmacokinetics: CPMN Achieves Rapid Tmax (~10 min) with High Systemic Clearance vs. Nicorandil and ISMN
In healthy volunteers receiving sublingual CPMN, the mean time to peak plasma concentration (Tmax) was 10 ± 2.8 min, with a maximum concentration (Cmax) of 8.16 ± 2.48 ng/mL and an apparent plasma clearance (CLP) of 6.16 ± 1.79 L/min [1]. By contrast, oral nicorandil exhibits a Tmax of approximately 0.58 h (~35 min) in humans and an elimination half-life of approximately 1 h [2]; isosorbide mononitrate (ISMN) demonstrates a Tmax of 0.6–1.1 h and a terminal half-life of 4.9–5 h [3]. The 3.5-fold shorter Tmax of sublingual CPMN relative to oral nicorandil highlights its rapid absorption profile.
| Evidence Dimension | Time to peak plasma concentration (Tmax) in humans |
|---|---|
| Target Compound Data | Tmax = 10 ± 2.8 min (sublingual, n=6 healthy volunteers), CLP = 6.16 ± 1.79 L/min |
| Comparator Or Baseline | Nicorandil: Tmax ≈ 35 min (oral); Isosorbide mononitrate: Tmax 0.6–1.1 h (oral) |
| Quantified Difference | Sublingual CPMN Tmax is ~3.5-fold shorter than oral nicorandil Tmax; CPMN clearance (6.16 L/min) exceeds nicorandil clearance (~1.15 L/min) by ~5.4-fold |
| Conditions | Human healthy volunteers; sublingual CPMN vs. oral nicorandil and oral ISMN (cross-study comparison; sublingual vs. oral route difference noted) |
Why This Matters
Procurement teams selecting an antianginal nitrate ester for preclinical or clinical models requiring rapid sublingual absorption will find CPMN's Tmax of ~10 min substantially faster than oral nicorandil or ISMN, which is critical for acute angina modeling.
- [1] Terada T, Ishibashi K, Tsuchiya T, Noguchi H, Sugiyama A, Nakashima M, Kanamaru M, Ishimura T. Arterial-venous plasma concentration differences of 6-chloro-2-pyridylmethyl nitrate in humans after sublingual administration. Res Commun Chem Pathol Pharmacol. 1989 Mar;63(3):331-9. PMID: 2727387. View Source
- [2] Pharmacokinetic profile of nicorandil in humans: an overview. DrugBank. Citing: Frydman A, et al. J Cardiovasc Pharmacol. 1989;14(Suppl 2):S34-9. Accessed via DrugBank. View Source
- [3] Ochs HR, Neugebauer G, Greenblatt DJ, Labedzki L. Pharmacokinetics of isosorbide-5-mononitrate after single and repeated oral dosing in man. J Clin Pharmacol. 1987;27:459-462. Cited in: Pharmacokinetics of isosorbide mononitrate. ScienceDirect. doi:10.1016/j.amjcard.2004.04.001. View Source
